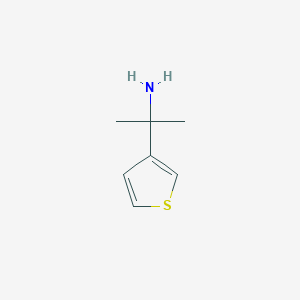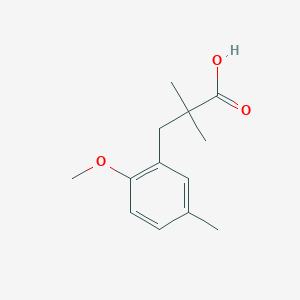
2-Cyclobutylbut-3-yn-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutylbut-3-yn-2-aminehydrochloride is a chemical compound characterized by the presence of a cyclobutyl group attached to a but-3-yn-2-amine structure, with a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylbut-3-yn-2-aminehydrochloride typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the But-3-yn-2-amine: The but-3-yn-2-amine moiety is introduced through nucleophilic substitution or addition reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutylbut-3-yn-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines or alkanes.
Substitution: Formation of substituted amines or alkynes.
Applications De Recherche Scientifique
2-Cyclobutylbut-3-yn-2-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Cyclobutylbut-3-yn-2-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclobutylbut-3-yn-2-amine: The free amine form without the hydrochloride salt.
Cyclobutylamines: Compounds with a cyclobutyl group attached to an amine.
Butynylamines: Compounds with a butynyl group attached to an amine.
Uniqueness
2-Cyclobutylbut-3-yn-2-aminehydrochloride is unique due to the combination of the cyclobutyl and but-3-yn-2-amine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H14ClN |
|---|---|
Poids moléculaire |
159.65 g/mol |
Nom IUPAC |
2-cyclobutylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-3-8(2,9)7-5-4-6-7;/h1,7H,4-6,9H2,2H3;1H |
Clé InChI |
FRUWSZHZAMMVNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)(C1CCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)







